2-(Butylthio)benzoic acid

概要

説明

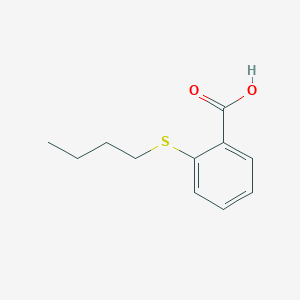

2-(Butylthio)benzoic acid is a chemical compound with the molecular formula C11H14O2S . It is also known by its synonyms n-butyl 2-mercaptobenzoate and SCHEMBL2457943 . The molecular weight of this compound is 210.29 g/mol .

Molecular Structure Analysis

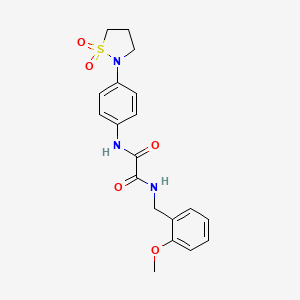

The molecular structure of 2-(Butylthio)benzoic acid can be represented by the InChI string InChI=1S/C11H14O2S/c1-2-3-8-13-11(12)9-6-4-5-7-10(9)14/h4-7,14H,2-3,8H2,1H3 . The Canonical SMILES representation is CCCCOC(=O)C1=CC=CC=C1S .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Butylthio)benzoic acid include a molecular weight of 210.29 g/mol . The compound has a computed XLogP3 value of 4.6, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 27.3 Ų . The compound has a complexity of 182 .

科学的研究の応用

Proteomics Research

2-(Butylthio)benzoic acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to investigate protein interactions and modifications, aiding in the understanding of cellular processes at the molecular level .

Synthesis of Benzothiazole Compounds

It plays a significant role in the synthesis of benzothiazole compounds . These compounds are crucial in green chemistry due to their extensive range of biological activities, including anticancer, antibacterial, and antidiabetic properties. The synthesis process often involves the condensation of 2-aminobenzenethiol with various acids, where 2-(Butylthio)benzoic acid can be a key reactant .

Medicinal Chemistry

In medicinal chemistry, 2-(Butylthio)benzoic acid is a precursor in the development of pharmaceuticals. Its derivatives are explored for their potential as enzyme inhibitors, imaging reagents, and neuroprotective agents, contributing to the treatment of various diseases .

作用機序

Mode of Action

It is known that benzoic acid, a related compound, has antimicrobial properties and can bind to amino acids

Pharmacokinetics

The compound has a molecular weight of 21029 and a predicted density of 116±01 g/cm3 . Its melting point is 97.5-98.5 °C and boiling point is 337.2±25.0 °C (Predicted) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Safety and Hazards

将来の方向性

A study has shown that 2-(Arylthio)benzoic acid derivatives have potential as inhibitors of the fat mass and obesity-associated protein (FTO), which plays a role in acute myeloid leukemia (AML) . This suggests that 2-(Butylthio)benzoic acid and its derivatives could have potential applications in the treatment of AML .

特性

IUPAC Name |

2-butylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAKLNIZALFPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Butylthio)benzoic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4As,8aR)-7-(2-chloropropanoyl)-4,4a,5,6,8,8a-hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one](/img/structure/B2362301.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2362303.png)

![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2362307.png)

![4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2362319.png)

![2-hydroxy-N-(2-hydroxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2362320.png)

![ethyl 5-amino-1-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2362323.png)